molecular formula C6H5ClN4 B12327888 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine

4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine

Cat. No.: B12327888
M. Wt: 168.58 g/mol
InChI Key: VKYFKCOEDXLOSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyridine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[4,5-d]pyridazine core . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-1H-imidazo[4,5-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-d]pyridazine-2,4-dione, while substitution reactions can produce a variety of substituted imidazopyridazines .

Scientific Research Applications

4-Chloro-1-methyl-1H-imidazo[4,5-d]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
  • Imidazo[4,5-b]pyridine derivatives
  • Imidazo[1,2-a]pyridines

Comparison: 4-Chloro-1-methyl-1H-imidazo[4,5-d]pyridazine is unique due to its specific substitution pattern and the presence of the chloro and methyl groups. This structural uniqueness contributes to its distinct biological activities and chemical reactivity compared to other imidazopyridine derivatives .

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-1-methylimidazo[4,5-d]pyridazine

InChI

InChI=1S/C6H5ClN4/c1-11-3-8-5-4(11)2-9-10-6(5)7/h2-3H,1H3

InChI Key

VKYFKCOEDXLOSX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=NC=C21)Cl

Origin of Product

United States

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